

Application Notes and Protocols for Dextroamphetamine-d5 Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dextroamphetamine-d5

Cat. No.: B13441505

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This document provides detailed application notes and protocols for the sample preparation of **Dextroamphetamine-d5** for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Dextroamphetamine-d5** is a deuterated stable isotope-labeled internal standard (SIL-IS) crucial for the accurate and precise quantification of dextroamphetamine in biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during the entire analytical process, including sample extraction, chromatography, and ionization.

This guide covers three common and effective sample preparation techniques:

- **Liquid-Liquid Extraction (LLE):** A classic technique that offers a high degree of sample cleanup by partitioning the analyte of interest from the aqueous sample matrix into an immiscible organic solvent.
- **Protein Precipitation (PPT):** A rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.
- **Solid-Phase Extraction (SPE):** A highly selective technique that uses a solid sorbent to isolate and concentrate the analyte of interest while removing interfering compounds.

The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput needs, and the available instrumentation.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation techniques in the analysis of dextroamphetamine using **Dextroamphetamine-d5** as an internal standard.

Parameter	Liquid-Liquid Extraction (Plasma)	Protein Precipitation (Blood/Plasma)	Solid-Phase Extraction (Urine)
Analyte	Dextroamphetamine	Dextroamphetamine	Amphetamines
Internal Standard	Dextroamphetamine-d5	Dextroamphetamine-d5 (or other IS)	Deuterated Amphetamines
Typical Recovery	>85%	>90%	80-110% [1] [2]
Matrix Effect	Minimal, corrected by IS	Can be significant, corrected by IS	Minimal to moderate, corrected by IS
Lower Limit of Quantification (LLOQ)	0.5 - 2.5 ng/mL	0.5 - 5 ng/mL	2.5 - 25 ng/mL [3]
Linearity (r^2)	>0.99	>0.99	>0.99
Precision (%CV)	<15%	<15%	<15%
Accuracy (%Bias)	±15%	±15%	±15%

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE) for Human Plasma

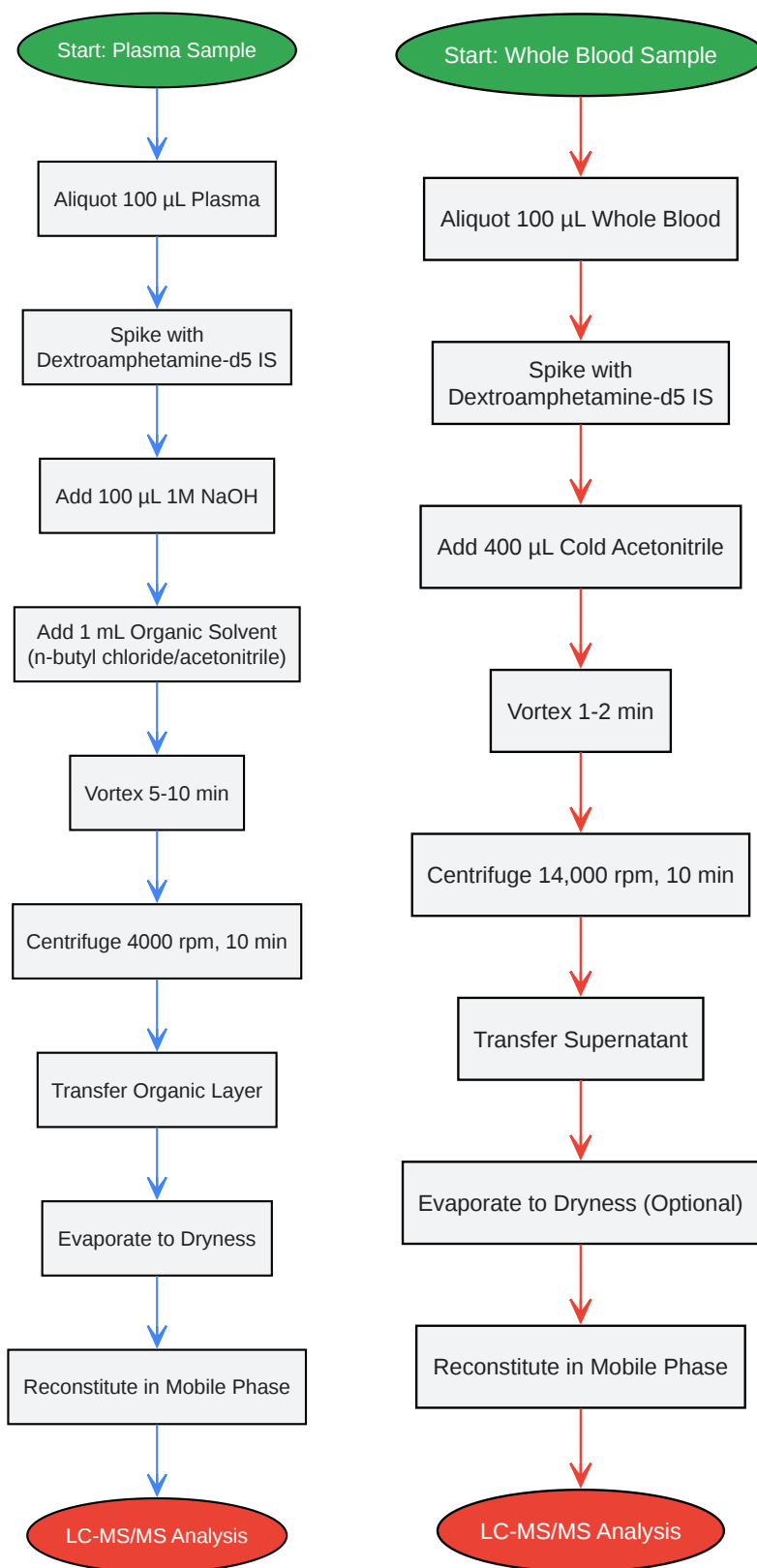
This protocol is adapted for the extraction of dextroamphetamine from human plasma using **Dextroamphetamine-d5** as the internal standard.

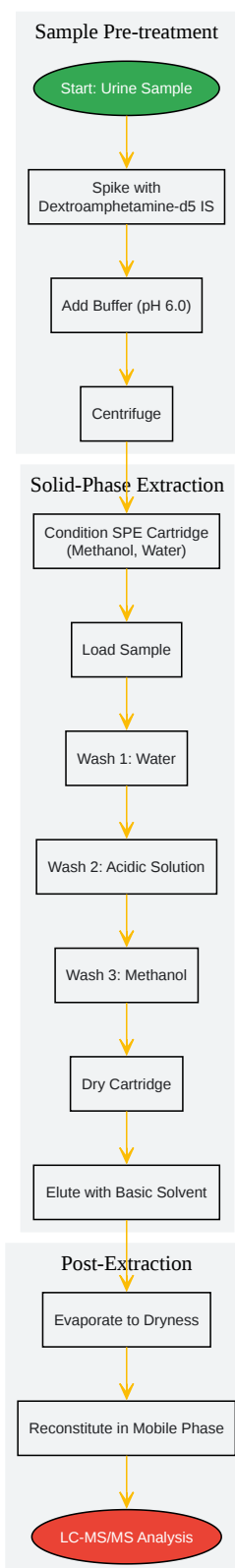
Experimental Protocol:

- Sample Aliquoting: Pipette 100 μ L of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

- Internal Standard Spiking: Add a specified volume of **Dextroamphetamine-d5** internal standard working solution to each tube to achieve a final concentration of 50 ng/mL.
- Basification: Add 100 µL of 1 M NaOH to each tube and vortex briefly to mix. This step ensures that dextroamphetamine is in its free base form, which is more soluble in organic solvents.
- Extraction: Add 1 mL of an organic solvent mixture (e.g., n-butyl chloride/acetonitrile, 4:1, v/v) to each tube.
- Vortexing: Cap the tubes and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Organic Layer Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile, 95:5, v/v).
- Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Logical Workflow Diagram:





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Phone: (601) 213-4426

Email: info@benchchem.com